molecular formula C7H16N2O B1429138 1-(4-Methylmorpholin-2-yl)ethan-1-amine CAS No. 1421603-49-7

1-(4-Methylmorpholin-2-yl)ethan-1-amine

Cat. No.: B1429138
CAS No.: 1421603-49-7
M. Wt: 144.21 g/mol
InChI Key: JANJYTWFQWHFER-UHFFFAOYSA-N
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Description

1-(4-Methylmorpholin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethanamine side chain

Scientific Research Applications

1-(4-Methylmorpholin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

“1-(4-Methylmorpholin-2-yl)ethan-1-amine” is a useful reagent for preparing triazole pyridyl compounds as agonists of the APJ receptor .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-amine typically involves the reaction of morpholine derivatives with appropriate reagents. One common synthetic route includes the alkylation of 4-methylmorpholine with an ethanamine derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.

Chemical Reactions Analysis

1-(4-Methylmorpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(4-Methylmorpholin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(4-methylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANJYTWFQWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-49-7
Record name 1-(4-methylmorpholin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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